An In-depth Technical Guide to Carbobenzyloxyglycylglycyl-L-norleucine: Structure, Properties, and Scientific Context
An In-depth Technical Guide to Carbobenzyloxyglycylglycyl-L-norleucine: Structure, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Carbobenzyloxyglycylglycyl-L-norleucine, a protected tripeptide of interest in peptide chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this guide synthesizes information from its constituent components and analogous structures to offer a comprehensive overview of its chemical nature, expected properties, and potential applications.
Introduction: The Scientific Rationale
Carbobenzyloxyglycylglycyl-L-norleucine (Cbz-Gly-Gly-L-Nle) is a synthetic tripeptide. Its structure is significant for several reasons. The N-terminal Carbobenzyloxy (Cbz) group is a widely used protecting group in peptide synthesis, preventing unwanted reactions of the amino group.[1] The glycyl-glycyl dipeptide unit provides conformational flexibility. The C-terminal L-norleucine, a non-proteinogenic amino acid, is an isomer of leucine and has been used to probe the roles of similar amino acids like methionine in biological systems.[2] The incorporation of non-standard amino acids like norleucine can enhance the stability and bioactivity of peptides.[3]
Chemical Structure and Physicochemical Properties
The core structure of Carbobenzyloxyglycylglycyl-L-norleucine consists of a glycine dimer N-terminally protected by a carbobenzyloxy group and C-terminally linked to L-norleucine.
Molecular Formula: C₁₈H₂₅N₃O₆
SMILES: CCCCCC(=O)O
| Property | Cbz-Gly-Gly | L-Norleucine | Carbobenzyloxyglycylglycyl-L-norleucine (Predicted) |
| Molecular Weight | 266.25 g/mol [4] | 131.17 g/mol [5] | ~379.43 g/mol |
| CAS Number | 2566-19-0[4] | 327-57-1[5] | Not available |
| Appearance | White crystalline powder[6] | White to off-white crystalline powder[3] | Expected to be a white solid |
| Melting Point | 180 °C (decomposes)[4] | ~300 °C (decomposes) | Expected to have a defined melting point with decomposition |
| Solubility | Soluble in polar organic solvents[6] | 12 mg/mL in water at 25 °C[7] | Likely soluble in polar organic solvents and aqueous bases |
Synthesis of Carbobenzyloxyglycylglycyl-L-norleucine: A Proposed Protocol
The synthesis of this tripeptide can be achieved through standard solution-phase peptide coupling methods. A plausible approach involves the coupling of N-protected Cbz-Gly-Gly with the ester of L-norleucine, followed by deprotection.
Experimental Protocol: A Step-by-Step Guide
Step 1: Esterification of L-Norleucine
-
Rationale: To protect the carboxylic acid of L-norleucine and facilitate the subsequent peptide bond formation.
-
Procedure:
-
Suspend L-norleucine in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain L-norleucine methyl ester hydrochloride.
-
Step 2: Peptide Coupling
-
Rationale: Formation of the peptide bond between Cbz-Gly-Gly and L-norleucine methyl ester using a coupling agent.
-
Procedure:
-
Dissolve Cbz-Gly-Gly in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS).[1]
-
Add L-norleucine methyl ester hydrochloride and a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by chromatography.
-
Step 3: Saponification (Deprotection of the Ester)
-
Rationale: To remove the methyl ester protecting group and yield the final carboxylic acid.
-
Procedure:
-
Dissolve the protected tripeptide in a mixture of methanol and water.
-
Add a solution of lithium hydroxide or sodium hydroxide.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid.
-
Extract the product with an organic solvent and purify by recrystallization or chromatography.
-
Caption: Proposed synthesis workflow for Carbobenzyloxyglycylglycyl-L-norleucine.
Potential Biological Activity and Applications
While direct biological studies on Carbobenzyloxyglycylglycyl-L-norleucine are not available, its structural components suggest potential areas of investigation.
-
Enzyme Inhibition: Peptides and their derivatives are known to act as enzyme inhibitors. The specific sequence and the presence of the non-proteinogenic norleucine could confer inhibitory activity against certain proteases or other enzymes.
-
Drug Delivery: The Cbz group increases the lipophilicity of the peptide, which could influence its membrane permeability and potential as a drug delivery vehicle or a component of a larger bioactive molecule.[6]
-
Neuroprotective Research: Analogues of glycyl-prolyl-glutamic acid have been synthesized to explore their neuroprotective properties.[8] Similarly, Cbz-protected amino acid derivatives have shown anticonvulsant activities.[9] This suggests that Cbz-Gly-Gly-L-Nle could be a candidate for neurological research.
-
Antimicrobial Peptides: The incorporation of non-standard amino acids can enhance the stability of peptides, a desirable trait for antimicrobial peptides.[3]
Illustrative Signaling Pathway for Hypothetical Biological Activity
The following diagram illustrates a hypothetical mechanism where the peptide could inhibit a signaling pathway by blocking a receptor.
Caption: Hypothetical inhibition of a cell signaling pathway by the peptide.
Conclusion and Future Directions
Carbobenzyloxyglycylglycyl-L-norleucine represents an interesting synthetic peptide with potential for further investigation. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Future research should focus on the definitive synthesis and characterization of this molecule, followed by screening for biological activities, particularly in the areas of enzyme inhibition and neuropharmacology. The insights gained from such studies will contribute to the broader understanding of how protected, non-proteinogenic peptides can be leveraged in drug discovery and development.
References
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PubChem. Glycyl-L-norleucine. [Link]
-
Millet, R., et al. (2001). Conformation of the tripeptide Cbz-Pro-Leu-Trp-OBzl(CF3)2 deduced from two-dimensional 1H-NMR and conformational energy calculations is related to its affinity for NK1-receptor. Journal of Peptide Science, 7(6), 323-330. [Link]
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Natarajan, S., et al. (2010). The tripeptide N-Cbz-βGly-Gly-Gly-Obz. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3193. [Link]
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PubChem. 6-diazo-5-oxo-L-norleucine. [Link]
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Fengchen Group Co., Ltd. Cbz-L-Glycine (Cbz-Gly-OH) BP EP USP CAS 1138-80-3. [Link]
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Chem-Impex. L-norleucine. [Link]
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FooDB. Showing Compound L-Norleucine (FDB022699). [Link]
- Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
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Goto, K., et al. (2007). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 40(13), 1136-1141. [Link]
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Dziuba, M. (2012). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica, 59(4), 495-498. [Link]
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Hughes, R. A., et al. (2001). Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 11(21), 2823-2826. [Link]
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Solarino, G., et al. (2021). Synthesis and Combination Studies of Novel Dipeptide Nitriles with Curcumin for a Potent Synergistic Action Against Rhodesain, Cysteine Protease of Trypanosoma brucei rhodesiense. Molecules, 26(11), 3328. [Link]
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Jatczak-Fadera, K., et al. (2011). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Bioorganic & Medicinal Chemistry, 19(1), 344-349. [Link]
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Crisma, M., et al. (1995). N alpha-benzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-L-isoleucyl- L-leucine methyl ester monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 51(Pt 4), 710-713. [Link]
-
van der Woude, L. C., et al. (2023). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry, 66(21), 14757-14767. [Link]
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PubChem. Benzyloxycarbonylglycine. [Link]
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PubChem. Glycyl-L-leucine. [Link]
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